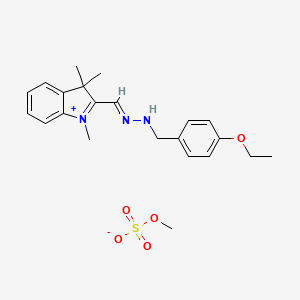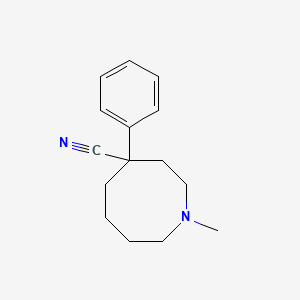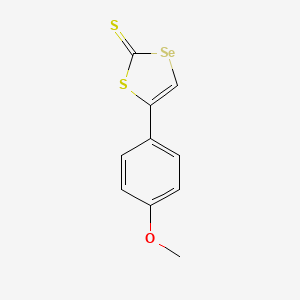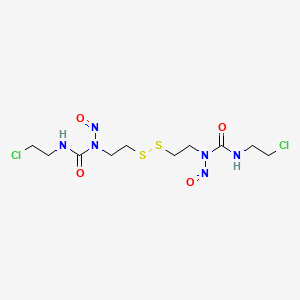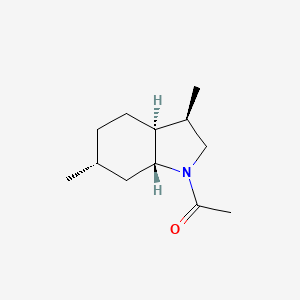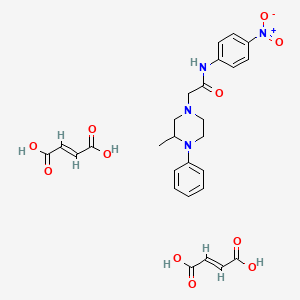![molecular formula C22H24N2O3 B12789779 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole CAS No. 85523-01-9](/img/structure/B12789779.png)
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core with diethoxy and diphenyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole can be achieved through a multicomponent reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is typically carried out under solvent-free conditions or in the presence of a suitable catalyst such as nano-eggshell/Ti(IV) or amorphous carbon-supported sulfonic acid (AC-SO3H) . The reaction conditions are mild, often performed at room temperature, and result in high yields of the desired product.
Análisis De Reacciones Químicas
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole can be compared with other similar compounds, such as:
1,4-Dihydropyrano[2,3-c]pyrazole derivatives: These compounds share the same core structure but differ in their substituents, which can affect their biological activities and chemical properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system and exhibit comparable biological activities, including antimicrobial and anticancer properties .
Propiedades
Número CAS |
85523-01-9 |
|---|---|
Fórmula molecular |
C22H24N2O3 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
6,6-diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C22H24N2O3/c1-3-25-22(26-4-2)15-19(17-11-7-5-8-12-17)20-16-23-24(21(20)27-22)18-13-9-6-10-14-18/h5-14,16,19H,3-4,15H2,1-2H3 |
Clave InChI |
OZRGDOYJXKAXRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CC(C2=C(O1)N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


